Endothelin receptor antagonist
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Overview
Description
BQ-3020 (trifluoroacetate salt) is a synthetic peptide that acts as a selective and potent endothelin type B receptor agonist . It is a linear analog of the endothelin type B receptor ligand endothelin 1, with very close structural similarity to endothelin 1 compared to other agonists . The compound is used extensively in scientific research due to its high specificity and potency.
Preparation Methods
The synthesis of BQ-3020 (trifluoroacetate salt) involves the solid-phase peptide synthesis method . This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
BQ-3020 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions. The major products formed from these reactions are the desired peptide and any by-products resulting from incomplete reactions or side reactions .
Scientific Research Applications
BQ-3020 (trifluoroacetate salt) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of endothelin receptors . In biology, it is used to investigate the role of endothelin receptors in various physiological processes, such as vasoconstriction and nitric oxide signaling . In medicine, BQ-3020 is used to study the potential therapeutic effects of endothelin receptor agonists in conditions such as hypertension and heart disease . In industry, it is used in the development of new drugs targeting endothelin receptors .
Mechanism of Action
BQ-3020 (trifluoroacetate salt) exerts its effects by selectively binding to endothelin type B receptors . This binding induces the formation of inositol triphosphate and the mobilization of calcium ions in cells . These signaling events lead to various physiological responses, such as vasoconstriction and the regulation of nitric oxide production . The molecular targets of BQ-3020 include the endothelin type B receptors and the downstream signaling pathways activated by these receptors .
Comparison with Similar Compounds
BQ-3020 (trifluoroacetate salt) is unique in its high specificity and potency for endothelin type B receptors . Similar compounds include endothelin 1, which is the natural ligand for endothelin receptors, and other synthetic endothelin receptor agonists . BQ-3020 has a higher selectivity for endothelin type B receptors compared to these other compounds, making it a valuable tool for studying the specific functions of these receptors .
Properties
Molecular Formula |
C96H140N20O25S |
---|---|
Molecular Weight |
2006.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C96H140N20O25S/c1-15-52(9)79(94(138)113-74(96(140)141)42-59-46-99-63-27-21-20-26-62(59)63)116-95(139)80(53(10)16-2)115-92(136)73(45-77(123)124)111-88(132)68(39-50(5)6)108-90(134)71(43-60-47-98-48-100-60)107-81(125)54(11)102-86(130)69(40-57-24-18-17-19-25-57)109-89(133)70(41-58-29-31-61(118)32-30-58)112-93(137)78(51(7)8)114-82(126)55(12)101-83(127)65(33-34-75(119)120)105-84(128)64(28-22-23-36-97)104-91(135)72(44-76(121)122)110-85(129)66(35-37-142-14)106-87(131)67(38-49(3)4)103-56(13)117/h17-21,24-27,29-32,46-55,64-74,78-80,99,118H,15-16,22-23,28,33-45,97H2,1-14H3,(H,98,100)(H,101,127)(H,102,130)(H,103,117)(H,104,135)(H,105,128)(H,106,131)(H,107,125)(H,108,134)(H,109,133)(H,110,129)(H,111,132)(H,112,137)(H,113,138)(H,114,126)(H,115,136)(H,116,139)(H,119,120)(H,121,122)(H,123,124)(H,140,141)/t52-,53-,54-,55-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-,80-/m0/s1 |
InChI Key |
AYJUXFCWNAVJLN-FHOIYVHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
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